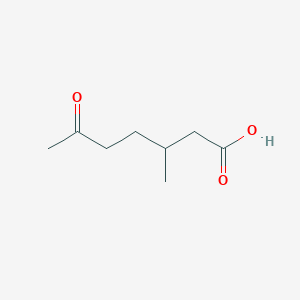

3-methyl-6-oxoheptanoic acid

Description

Significance and Scope of 3-Methyl-6-oxoheptanoic Acid in Chemical and Biological Research

The significance of this compound in the broader scientific landscape stems from its potential as a chiral building block in organic synthesis and its possible involvement in biological pathways. Its structural relative, 3-isopropenyl-6-oxoheptanoic acid, has been identified as an intermediate in the microbial degradation of limonene (B3431351) by Rhodococcus erythropolis, suggesting a role for similar branched-chain oxoacids in metabolic processes. asm.org Furthermore, complex molecules incorporating a 3-methyl-6-oxo structure have been investigated for their potential antioxidant and anti-inflammatory properties, hinting at the bioactive potential of this chemical scaffold. smolecule.com

The presence of a chiral center at the third carbon position makes the enantioselective synthesis of this compound a subject of interest for chemists aiming to create stereochemically pure molecules for use in the development of pharmaceuticals and other bioactive compounds. The reactivity of the ketone and carboxylic acid functional groups also allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Historical Perspectives on Academic Studies of this compound and Related Oxoacids

Historically, the study of oxoacids, also known as keto acids, has been fundamental to understanding key metabolic pathways such as the Krebs cycle. While specific research focusing solely on this compound is limited in early literature, the synthesis and reactions of related structures have been documented. For instance, a 1966 paper in the Journal of the Chemical Society C detailed the synthesis of the closely related (±)-3-ethyl-3-methyl-6-oxoheptanoic acid. rsc.org

Research from the 1970s, published in the Journal of Organic Chemistry, explored the cyclization reactions of similar structures like 3-isopropenyl-6-oxoheptanoic acid, providing insights into the chemical behavior of these molecules. acs.org The broader class of branched-chain oxoacids (BCOAs) has been a subject of significant biochemical investigation, particularly in the context of amino acid catabolism. These studies have elucidated the role of the branched-chain oxoacid dehydrogenase (BCOAD) enzyme complex in the breakdown of these molecules.

Current Research Frontiers and Unresolved Questions involving this compound

Current research frontiers for this compound are largely centered on its potential biological activities and its applications in asymmetric synthesis. A key area of investigation is its potential role as a biomarker for disease. For example, the related compound (3R)-3-isopropenyl-6-oxoheptanoic acid has been identified as a potential serum biomarker in studies of cervical precancerous lesions. nih.gov This raises the question of whether this compound could also serve as a biomarker for this or other conditions.

Unresolved questions that present opportunities for future research include:

Metabolic Pathways: Is this compound a natural metabolite in humans or other organisms? If so, what are the specific enzymatic pathways responsible for its synthesis and degradation?

Biological Activity: Does this compound possess any intrinsic biological activities, such as antimicrobial, anti-inflammatory, or signaling functions?

Enantioselective Synthesis: The development of efficient and highly selective methods for the synthesis of individual enantiomers of this compound remains a challenge and a key area for synthetic chemists.

Therapeutic Potential: Could derivatives of this compound be developed as novel therapeutic agents, drawing inspiration from the observed bioactivities of related complex molecules? smolecule.com

Further exploration into these areas will be crucial to fully understand the chemical and biological importance of this intriguing molecule.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | PubChem nih.gov |

| Molecular Weight | 158.19 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 67135-96-0 | PubChem nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropenyl-6-oxoheptanoic acid |

| (±)-3-Ethyl-3-methyl-6-oxoheptanoic acid |

| (3R)-3-Isopropenyl-6-oxoheptanoic acid |

Properties

IUPAC Name |

3-methyl-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXGHANBRHMKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Context of 3 Methyl 6 Oxoheptanoic Acid

Natural Occurrence and Isolation from Biological Systems

Direct evidence for the widespread natural occurrence and isolation of 3-methyl-6-oxoheptanoic acid from biological systems remains limited in scientific literature. However, structurally similar compounds have been identified as transient intermediates in specific microbial metabolic pathways, suggesting that this compound may exist as a short-lived metabolite within certain biological contexts. Its detection is often challenging due to its potential for rapid downstream conversion.

One closely related compound, 3-(1-hydroxy-1-methylethyl)-6-oxoheptanoic acid, has been identified as an intermediate in the microbial degradation of 1,8-cineole. microbiologyresearch.org This related acid was found to be unstable and lactonized non-enzymatically during extraction procedures, highlighting the difficulties in isolating such molecules from biological cultures. microbiologyresearch.org

Another related compound, 3-[(2-methyl-3,5-dioxocyclopent-1-en-1-yl)methyl]-2-methylidene-6-oxoheptanoic acid, has been reported in Artemisia anomala, a species of flowering plant. naturalproducts.net While structurally more complex, this finding indicates that the core heptanoic acid structure can be a component of natural products.

Identification as a Metabolite in Microbial Pathways

This compound and its close derivatives have been identified as key metabolites in the microbial degradation of complex organic compounds, particularly terpenes. These pathways are crucial for the carbon cycle, enabling microorganisms to utilize these abundant natural products as a source of carbon and energy.

Specific Microbial Strains and Associated Metabolic Processes

Research has pinpointed several bacterial strains capable of metabolizing terpenes, leading to the formation of intermediates structurally related to this compound.

Rhodococcus erythropolis DCL14 : This bacterium, isolated from freshwater sediment, can utilize both enantiomers of limonene (B3431351) as its sole source of carbon and energy. nih.govasm.org The degradation pathway involves a series of enzymatic reactions, including epoxidation, hydrolysis, and dehydrogenation. nih.govnih.gov

Rhodococcus sp. strain C1 : This strain is capable of growing on 1,8-cineole, another common monoterpene. microbiologyresearch.org Its metabolic pathway for this compound involves hydroxylation and subsequent ring cleavage.

Role in the Degradation of Complex Organic Compounds

The formation of this compound analogues is a critical step in the breakdown of cyclic terpene structures into linear molecules that can be further metabolized.

In the degradation of limonene by Rhodococcus erythropolis DCL14, a novel pathway is initiated by the epoxidation of the 1,2-double bond of limonene, forming limonene-1,2-epoxide (B132270). nih.govasm.org This is followed by enzymatic conversion to limonene-1,2-diol and then 1-hydroxy-2-oxolimonene. nih.govasm.org Subsequent ring cleavage of a lactone intermediate leads to the formation of (3R)-3-isopropenyl-6-oxoheptanoate from (4R)-limonene and (3S)-3-isopropenyl-6-oxoheptanoate from (4S)-limonene. asm.orgasm.org These intermediates are then primed for further breakdown.

Similarly, the degradation of 1,8-cineole by Rhodococcus sp. C1 proceeds through the formation of 6-oxocineole. microbiologyresearch.org An oxygenase enzyme then acts on this intermediate, leading to the cleavage of the ether ring and the formation of 3-(1-hydroxy-1-methylethyl)-6-oxoheptanoic acid. microbiologyresearch.org

The table below summarizes the key microbial strains and the identified intermediates related to this compound.

| Microbial Strain | Substrate | Key Intermediate | Reference |

| Rhodococcus erythropolis DCL14 | (4R)-Limonene | (3R)-3-isopropenyl-6-oxoheptanoate | asm.orgasm.org |

| Rhodococcus erythropolis DCL14 | (4S)-Limonene | (3S)-3-isopropenyl-6-oxoheptanoate | asm.org |

| Rhodococcus sp. C1 | 1,8-Cineole | 3-(1-hydroxy-1-methylethyl)-6-oxoheptanoic acid | microbiologyresearch.org |

Presence within Broader Metabolic Networks

The metabolites structurally similar to this compound are situated at the crossroads of specialized degradation pathways and central metabolism. The conversion of complex, cyclic terpenes into these linear keto acids is a preparatory stage for their entry into more universal metabolic routes.

In the case of limonene degradation by Rhodococcus erythropolis DCL14, it is suggested that 3-isopropenyl-6-oxoheptanoate (B1230680) is further metabolized via the β-oxidation pathway. asm.orgnih.gov This is supported by the observation that the conversion of this intermediate requires coenzyme A and ATP, characteristic features of β-oxidation. asm.org This metabolic link provides a mechanism for the complete catabolism of the carbon skeleton derived from limonene, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.

Biosynthesis and Biotransformation of 3 Methyl 6 Oxoheptanoic Acid

Enzymatic Pathways for the Formation of 3-Methyl-6-oxoheptanoic Acid

The enzymatic pathway for the formation of this compound is not as extensively documented as that of its close structural analog, 3-isopropenyl-6-oxoheptanoate (B1230680). The latter is a key intermediate in the novel limonene (B3431351) degradation pathway of Rhodococcus erythropolis DCL14. nih.govnih.gov This pathway serves as the primary model for understanding the enzymatic steps that could lead to the formation of similar branched-chain oxo-acids.

The process in R. erythropolis begins with the terpene limonene and proceeds through a series of oxidative steps that open the cyclic structure to form a linear keto acid. nih.govfrontiersin.org The pathway is initiated by an attack on the 1,2-double bond of the limonene ring. nih.gov This is followed by hydration, further oxidation, and a ring-cleavage event mediated by a monooxygenase, which results in the formation of a lactone. nih.govnih.gov This lactone intermediate is unstable and spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate. nih.govfrontiersin.org

The microbial degradation of limonene to 3-isopropenyl-6-oxoheptanoate in Rhodococcus erythropolis DCL14 involves four novel enzymes that are specifically induced in the presence of limonene. nih.govnih.gov

| Enzyme | Function & Characteristics |

| Limonene 1,2-monooxygenase | A flavin adenine (B156593) dinucleotide (FAD) and NADH-dependent enzyme that catalyzes the initial epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide (B132270). nih.govnih.gov |

| Limonene-1,2-epoxide hydrolase (LEH) | A cofactor-independent hydrolase that converts limonene-1,2-epoxide into limonene-1,2-diol. This enzyme is notably small (16 kDa) and possesses a novel structure and mechanism compared to other known epoxide hydrolases. nih.govnih.gov |

| Limonene-1,2-diol dehydrogenase | A dichlorophenolindophenol (DCPIP)-dependent enzyme that oxidizes limonene-1,2-diol to form the ketone, 1-hydroxy-2-oxolimonene. nih.govnih.gov |

| 1-hydroxy-2-oxolimonene 1,2-monooxygenase | An NADPH-dependent monooxygenase that performs a Baeyer-Villiger oxidation, inserting an oxygen atom into the ring to form a lactone (7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone). nih.govresearchgate.net |

The genetic framework governing the biosynthesis of terpene-derived acids is typically organized into gene clusters. scispace.comfrontiersin.org In microorganisms, genes encoding the enzymes for a specific metabolic pathway are often located together in an operon, allowing for coordinated regulation. bohrium.com The enzymatic activities for limonene degradation in Rhodococcus erythropolis DCL14 are inducible, meaning they are synthesized at high levels only when limonene is present as a carbon source. nih.govresearchgate.net This suggests the existence of a regulatory system, likely involving transcription factors that are activated by limonene or one of its metabolites, which in turn initiate the transcription of the degradation pathway genes. researchgate.net While the specific gene cluster for this novel limonene pathway in R. erythropolis DCL14 is not fully detailed in the available literature, this model of inducible gene clusters is common for catabolic pathways in Rhodococcus and other bacteria. scispace.commdpi.com

Precursor Molecules and Metabolic Intermediates in this compound Biosynthesis

Based on the analogous pathway in R. erythropolis, the primary precursor for the formation of 3-isopropenyl-6-oxoheptanoate is the monoterpene limonene. The pathway proceeds through several stable intermediates:

(4R)- or (4S)-Limonene: The starting substrate. nih.gov

Limonene-1,2-epoxide: The product of the initial monooxygenase attack. nih.gov

Limonene-1,2-diol: Formed by the hydration of the epoxide. nih.gov

1-Hydroxy-2-oxolimonene: The ketone resulting from the dehydrogenation of the diol. nih.gov

7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone: A lactone formed via Baeyer-Villiger oxidation, which is the immediate precursor to the final product. nih.gov

(3R)- or (3S)-3-Isopropenyl-6-oxoheptanoate: The final linear keto acid, formed by the spontaneous rearrangement of the lactone. nih.gov

A direct natural biosynthetic pathway linking the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine to the formation of this compound is not established. However, a strong biochemical connection exists based on the structure of the metabolic intermediates. The catabolism of BCAAs is a major source of branched-chain acyl-CoA precursors for the synthesis of branched-chain fatty acids. researchgate.netnih.gov

Specifically, the degradation of leucine produces isovaleryl-CoA. nih.govyoutube.com This molecule serves as a starter unit for the synthesis of iso-fatty acids, which are important for maintaining membrane fluidity in some bacteria. researchgate.net The enzymatic machinery involved in fatty acid synthesis could theoretically utilize a derivative of isovaleryl-CoA and extend it with malonyl-CoA units to build a carbon chain that, after subsequent oxidation, could form this compound. Therefore, while the documented formation pathway originates from terpene degradation, the metabolism of BCAAs provides the fundamental branched-chain building blocks that are structurally analogous to the methyl group at the C3 position of the target molecule. nih.gov

The breakdown of this compound or its analogs represents a convergence of specialized degradation pathways with the core energy-generating machinery of the cell. Research on 3-isopropenyl-6-oxoheptanoate suggests that its further catabolism proceeds via the β-oxidation pathway. nih.govnih.gov This requires an initial activation step where the carboxylic acid is converted to its coenzyme A (CoA) thioester, (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA, a reaction that requires ATP. ethz.ch

Once activated, the acyl-CoA derivative can be broken down through successive rounds of β-oxidation. The breakdown of a C8 branched-chain acid like 3-methyl-6-oxoheptanoyl-CoA would be expected to yield acetyl-CoA and propionyl-CoA. Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and the generation of ATP. nih.gov Propionyl-CoA is a glucogenic precursor that can be converted to succinyl-CoA, another TCA cycle intermediate. nih.gov This integration allows microorganisms to use complex precursors like terpenes as their sole source of carbon and energy. nih.gov

Microbial Fermentation and Biocatalytic Approaches for this compound Production

The production of chiral compounds such as this compound is of significant interest for the pharmaceutical and fine chemical industries, where stereochemical purity is critical. nih.govresearchgate.net While specific fermentation processes for this compound are not widely reported, established strategies in metabolic engineering and biocatalysis provide a clear path forward.

Microbial fermentation using genetically engineered organisms is a powerful approach. creative-proteomics.com A host organism, such as Escherichia coli or Saccharomyces cerevisiae, could be engineered with a heterologous pathway. This could involve combining genes from BCAA catabolism to generate a branched-chain precursor with genes from polyketide or fatty acid synthesis pathways to elongate the carbon chain. researchgate.net Subsequent steps would involve enzymes to introduce the ketone functionality at the C6 position.

Biocatalysis, which uses purified enzymes or whole cells to perform specific chemical transformations, offers another route. researchgate.netnih.gov The asymmetric reduction of a corresponding diketo-acid precursor using a ketoreductase could install the chiral center and produce the desired enantiomer of the final product with high selectivity. nih.gov Similarly, transaminases could be used for the asymmetric synthesis of related chiral amines from ketones, highlighting the versatility of biocatalytic methods for creating complex chiral molecules. researchgate.net These approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. researchgate.net

Stereochemical Aspects and Enantioselective Biosynthesis of this compound

The stereochemistry of this compound is a critical aspect of its biological activity and potential applications, with the chiral center at the C-3 position giving rise to two possible enantiomers, (R)-3-methyl-6-oxoheptanoic acid and (S)-3-methyl-6-oxoheptanoic acid. While direct studies on the enantioselective biosynthesis of this specific compound are not extensively documented, significant insights can be drawn from research on structurally analogous molecules produced through microbial degradation pathways. The enantioselective synthesis of chiral molecules is a subject of considerable interest for chemists aiming to develop stereochemically pure compounds for pharmaceuticals and other bioactive applications.

A notable parallel can be found in the microbial degradation of limonene by the bacterium Rhodococcus erythropolis DCL14. asm.org This organism metabolizes both (4R)- and (4S)-limonene through a novel pathway that involves the formation of a structurally similar intermediate, 3-isopropenyl-6-oxoheptanoate. asm.org The stereochemical outcome of this biotransformation is directly dependent on the chirality of the initial substrate. asm.org

The degradation of (4R)-limonene results in the formation of (3R)-3-isopropenyl-6-oxoheptanoate. asm.org Conversely, the metabolic pathway starting from (4S)-limonene yields (3S)-3-isopropenyl-6-oxoheptanoate. asm.org This demonstrates a clear enantioselective process governed by the enzymes in the degradation pathway of Rhodococcus erythropolis. The initial epoxidation of the 1,2-double bond of limonene, followed by several enzymatic steps, leads to the formation of these chiral intermediates. asm.org

This enzymatic control over the stereochemical configuration of 3-isopropenyl-6-oxoheptanoate provides a strong inferential basis for the potential enantioselective biosynthesis of this compound. It is plausible that microbial or enzymatic systems acting on related acyclic terpenoids, such as geraniol (B1671447) or citronellal, could also exhibit high stereoselectivity in the formation of this compound.

The enzymatic machinery responsible for these transformations, likely involving oxidoreductases and hydrolases, dictates the spatial arrangement of the substituents around the chiral center. For instance, the reduction of a double bond or the oxidation of a precursor molecule can be catalyzed in a highly enantioselective manner, leading to the preferential formation of one enantiomer over the other.

The following table summarizes the stereochemical outcomes observed in the biosynthesis of the analogous compound, 3-isopropenyl-6-oxoheptanoate, by Rhodococcus erythropolis DCL14.

| Substrate | Microorganism | Intermediate | Stereochemistry of Intermediate |

| (4R)-Limonene | Rhodococcus erythropolis DCL14 | 3-Isopropenyl-6-oxoheptanoate | (3R) |

| (4S)-Limonene | Rhodococcus erythropolis DCL14 | 3-Isopropenyl-6-oxoheptanoate | (3S) |

While further research is necessary to elucidate the specific enzymes and pathways involved in the biosynthesis of this compound, the established principles of stereoselective microbial transformations of related compounds strongly suggest that its formation in biological systems is likely to be an enantioselective process.

Degradation and Catabolic Pathways of 3 Methyl 6 Oxoheptanoic Acid

Microbial Degradation Mechanisms of 3-Methyl-6-oxoheptanoic Acid and Related Structures

Microbial communities employ a variety of catabolic pathways to break down complex organic compounds. The degradation of this compound is best exemplified by its involvement in the breakdown of xenobiotics, particularly terpenes.

The primary degradation route for aliphatic carboxylic acids in bacterial metabolism is the β-oxidation pathway. This is a cyclical process that sequentially shortens the carbon chain of a fatty acid, producing acetyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production. The degradation of this compound is believed to follow this well-established route, a notion supported by the requirement of coenzyme A and ATP for the further metabolism of its structural analogs, which are hallmarks of β-oxidation.

The presence of a methyl group on the third carbon (β-position) of this compound suggests that its degradation likely proceeds via a modified β-oxidation pathway, similar to that observed for other 3-methyl-branched fatty acids. The degree of alkyl chain branching can influence the rate and efficiency of microbial degradation. nih.govessex.ac.ukresearchgate.net

Another potential, though less direct, pathway for compounds with a terminal oxo group is ω-oxidation. In some bacteria, such as Pseudomonas species, straight-chain alkanes and fatty acids can be oxidized at the terminal methyl group (ω-carbon) to form a dicarboxylic acid, which can then undergo β-oxidation from both ends. nih.gov For instance, 6-oxohexanoate (B1234620) can be oxidized to adipic acid via this pathway. nih.gov

A significant body of evidence points to this compound and its close structural relatives as key intermediates in the microbial degradation of xenobiotic compounds, particularly monoterpenes like limonene (B3431351). The bacterium Rhodococcus erythropolis has been shown to degrade limonene through a pathway that generates (3R)-3-isopropenyl-6-oxoheptanoate. This compound is structurally very similar to this compound. This pathway involves the initial epoxidation of limonene, followed by the formation of a diol, and subsequent ring cleavage of a lactone intermediate to yield the linear oxoacid.

The formation of such linear, branched-chain oxoacids represents a critical step in converting cyclic and often recalcitrant xenobiotics into molecules that can be readily assimilated into central metabolism. The degradation of these intermediates is essential for the complete mineralization of the parent xenobiotic compound. nih.gov

Enzymatic Systems Involved in this compound Catabolism

The catabolism of this compound, proceeding primarily through β-oxidation, involves a series of enzymatic reactions. While the specific enzymes acting on this particular substrate have not been isolated and characterized in detail, the enzymatic systems involved in the degradation of branched-chain fatty acids are well-understood.

Key enzymes in the β-oxidation of branched-chain fatty acids include:

Acyl-CoA Synthetases: These enzymes activate the carboxylic acid by converting it to its corresponding CoA thioester, a necessary step for its entry into the β-oxidation cycle. This activation is an ATP-dependent process.

Acyl-CoA Dehydrogenases: These enzymes catalyze the first dehydrogenation step, introducing a double bond into the acyl-CoA molecule.

Enoyl-CoA Hydratases: These enzymes add a water molecule across the double bond.

Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the second dehydrogenation step, oxidizing the hydroxyl group to a keto group.

Thiolases: These enzymes cleave the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

In the case of 3-methyl-branched fatty acids, additional enzymes such as isomerases or racemases may be required to handle the stereochemistry at the branched carbon, ensuring that the intermediates can be processed by the core β-oxidation enzymes. The broader class of branched-chain oxoacids is known to be metabolized by the branched-chain oxoacid dehydrogenase (BCOAD) enzyme complex in various organisms.

Identification and Fate of Degradation Products

Based on the proposed β-oxidation pathway, the degradation of 3-methyl-6-oxoheptanoyl-CoA would proceed through several cycles, yielding products that can be integrated into central metabolism.

The likely degradation products of this compound via β-oxidation are:

Acetyl-CoA: This two-carbon unit is a primary product of each β-oxidation cycle and can directly enter the TCA cycle for energy generation or be used in various biosynthetic pathways.

Propionyl-CoA: Due to the methyl branch, the final round of β-oxidation of an odd-numbered carbon chain (when considering the branching) would likely yield propionyl-CoA. This three-carbon unit can be converted to succinyl-CoA, another TCA cycle intermediate.

The complete catabolism of this compound would ultimately lead to its conversion into carbon dioxide and water, with the generation of cellular energy in the form of ATP.

Synthetic Methodologies for 3 Methyl 6 Oxoheptanoic Acid and Its Derivatives

Chemical Synthesis Approaches for 3-Methyl-6-oxoheptanoic Acid

Traditional organic synthesis provides a robust toolkit for the construction of molecules like this compound. These methods often involve the sequential formation of carbon-carbon bonds and the installation or modification of functional groups through well-established reaction pathways.

While a definitive, standardized multi-step synthesis for this compound is not prominently documented, its structure lends itself to several logical retrosynthetic analyses based on established methodologies for constructing substituted keto acids. A common approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by functional group manipulation.

One plausible and analogous strategy can be adapted from the synthesis of related β-methyl carboxylic acids. For example, a classic approach involves the 1,4-addition of a Grignard reagent to an α,β-unsaturated ester like crotonate. This establishes the β-methyl stereocenter and the main carbon chain, with the ester group serving as a precursor to the carboxylic acid. The remainder of the carbon skeleton, including the keto functionality, would be introduced via an appropriate organometallic reagent derived from a protected keto-halide.

Another versatile strategy for forming β-keto acids is the Claisen condensation, where an ester reacts in the presence of a strong base to form a β-keto ester, which can then be hydrolyzed and decarboxylated if necessary. fiveable.me This method is fundamental for creating carbon-carbon bonds and installing the β-keto functionality in a single transformation. fiveable.me

Table 1: Potential Retrosynthetic Approaches for this compound

| Disconnection Strategy | Key Reaction Type | Potential Starting Materials |

|---|---|---|

| Conjugate Addition | Michael Addition (1,4-Addition) | Methylmalonic ester, Acrolein derivatives |

| Enolate Alkylation | Alkylation of an ester enolate | Propanoate ester, 4-halobutan-2-one (protected) |

| Acylation | Acylation of an enolate or organometallic reagent | 3-Methylglutaric anhydride (B1165640) derivative, Methylmagnesium bromide |

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis of this compound, catalytic reactions can be employed to form the carboxylic acid functionality from a suitable precursor.

A primary catalytic route is the oxidation of the corresponding aldehyde, 3-methyl-6-oxoheptanal. Vanadium-containing heteropolyacids have been demonstrated as effective catalysts for the aerobic oxidation of aldehydes to carboxylic acids. researchgate.net These systems operate in the presence of dioxygen and can accommodate functionalized aliphatic chains, making them suitable for the selective oxidation of an aldehyde group in the presence of a ketone. researchgate.net

Alternatively, catalytic oxidation of C-C unsaturated bonds provides a direct route to keto acids. acs.org For instance, a recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from a variety of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgorganic-chemistry.org While the target molecule is a γ-keto acid, the principle of using transition metal catalysts to oxidize C-H or C=C bonds is a powerful and adaptable strategy. acs.orgorganic-chemistry.org

Table 2: Selected Catalytic Methods for Carboxylic Acid Synthesis

| Catalyst Type | Precursor | Oxidant | Reaction |

|---|---|---|---|

| Vanadium-containing Heteropolyacids | Aldehyde (e.g., 3-methyl-6-oxoheptanal) | O₂ (Dioxygen) | Aldehyde Oxidation |

| Bifunctional Iron Nanocomposite | Alkene | TBHP | Alkene Oxidation |

| Palladium or Cobalt Complexes | Aryl/Alkyl Halides | CO (Carbon Monoxide) | Carbonylation |

Chemoenzymatic and Biocatalytic Syntheses of this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. nih.gov While specific enzymatic pathways for this compound are not widely reported, several general biocatalytic strategies are applicable for the synthesis of chiral keto acids.

Enzymatic screening and protein engineering are key tools in developing biocatalysts for keto acid production. nih.gov Enzymes such as oxidases and dehydrogenases can be used to selectively oxidize precursor molecules. For example, engineered microorganisms like Escherichia coli can be designed to produce α-keto acids from simple sugars like glucose. mdpi.com A similar whole-cell biocatalysis approach could potentially be developed for γ-keto acids.

For chiral synthesis, a prominent chemoenzymatic method is the kinetic resolution of a racemic ester of this compound using lipases. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be separated, providing access to both enantiomers of the target molecule. Recent research has also highlighted the ability of complex metalloenzymes to synthesize peptides containing C-terminal β-amino-α-keto acid groups, demonstrating nature's capacity to construct intricate keto acid structures. acs.org

Asymmetric Synthesis and Stereoselective Routes to Chiral this compound

The presence of a stereocenter at the C3 position makes the asymmetric synthesis of this compound a significant goal for applications in pharmaceuticals and natural product synthesis. Several powerful strategies exist for controlling stereochemistry during C-C bond formation.

One of the most reliable methods involves the use of chiral auxiliaries. The Myers asymmetric alkylation, which employs a pseudoephedrine-derived amide, is a well-established technique for the stereoselective alkylation of enolates. nih.gov In a potential synthesis, a propionamide (B166681) auxiliary could be alkylated with a suitable electrophile containing the protected keto-butane fragment, establishing the C3 stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral carboxylic acid. nih.gov

Another approach is substrate-controlled diastereoselective reactions, such as asymmetric crotylboration, which can stereoselectively form key C-C bonds and create new stereocenters with high control. nih.gov Additionally, chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a viable strategy. For instance, optically active citronellol (B86348) or (R)-4-methyl-δ-valerolactone have been used as starting points for the synthesis of chiral 3-methyl-substituted acids. researchgate.net

Modern organocatalysis also provides powerful tools for asymmetric synthesis. princeton.edu Chiral amine catalysts, often derived from cinchona alkaloids, can catalyze a range of enantioselective transformations, including the decarboxylative reactions of β-keto acids to generate chiral ketones, demonstrating the potential for metal-free asymmetric C-C bond formation. beilstein-journals.orgnih.gov

Table 3: Key Strategies for Asymmetric Synthesis of Chiral β-Methyl Acids

| Strategy | Key Reagent/Method | Stereochemical Control |

|---|---|---|

| Chiral Auxiliary | Myers-Saito Alkylation (Pseudoephedrine) | Auxiliary-controlled diastereoselective alkylation |

| Substrate Control | Asymmetric Crotylboration | Diastereoselective addition to a chiral aldehyde |

| Chiral Pool | (R)-Citronellol or (R)-4-methyl-δ-valerolactone | Incorporation of a pre-existing stereocenter |

| Organocatalysis | Cinchona Alkaloid Derivatives | Enantioselective protonation or bond formation |

Derivatization Strategies for this compound in Organic Synthesis

The dual functionality of this compound makes it a versatile intermediate for further synthetic transformations. Both the carboxylic acid and the ketone group can be selectively modified to build more complex molecular architectures.

The carboxylic acid moiety can undergo a range of standard transformations. msu.edu

Esterification: Conversion to methyl, ethyl, or other esters can be achieved using methods like Fischer esterification (acid catalysis with alcohol) or reaction with diazomethane (B1218177) for methyl esters. Esters are useful for protecting the acid group or for subsequent reactions like Claisen condensations. msu.edu

Amide Formation: The acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to form amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu

The ketone group also offers multiple handles for derivatization:

Reduction: Selective reduction to a secondary alcohol can be accomplished with milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the carboxylic acid.

Olefination: The ketone can be converted into an alkene via the Wittig reaction, allowing for the extension of the carbon skeleton.

Acetal (B89532)/Ketal Formation: The ketone can be protected as an acetal or ketal by reacting it with a diol under acidic conditions. This is often necessary to prevent the ketone from reacting during transformations targeting the carboxylic acid group.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

These derivatization strategies allow chemists to use this compound as a flexible building block, selectively elaborating one part of the molecule while preserving or protecting the other.

Mechanistic and Kinetic Studies of 3 Methyl 6 Oxoheptanoic Acid Transformations

Enzyme Kinetics and Mechanistic Elucidation for 3-Methyl-6-oxoheptanoic Acid-Modifying Enzymes

Currently, there is a lack of specific literature identifying and characterizing enzymes that act on this compound. Research into the enzymatic transformation of this compound would first require the identification of a relevant enzyme, likely from a metabolic pathway where this acid is an intermediate.

Once an enzyme is identified, kinetic studies would be performed to understand its catalytic efficiency and mechanism. Standard assays would be developed to measure the rate of substrate depletion or product formation. Key kinetic parameters would be determined using the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]).

The Michaelis-Menten equation is given by: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

Vₘₐₓ is the maximum reaction rate.

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ.

These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate. A hypothetical data set for an enzyme acting on this compound is presented below to illustrate this.

Hypothetical Kinetic Data for an Enzyme-Catalyzed Reaction of this compound

| Substrate Concentration (µM) | Initial Reaction Rate (µM/min) |

|---|---|

| 10 | 2.5 |

| 20 | 4.5 |

| 50 | 8.3 |

| 100 | 12.5 |

Mechanistic elucidation would involve further experiments, such as inhibition studies, pH profiles, and isotopic labeling, to probe the chemical steps of the reaction and identify key amino acid residues in the enzyme's active site.

Computational and Theoretical Investigations of this compound Reactions

Computational chemistry offers powerful tools to investigate reaction mechanisms and enzyme-substrate interactions at an atomic level. However, specific computational studies focused on this compound are not found in the current body of scientific literature.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It would be a primary tool for studying the reaction mechanism of this compound transformations. Researchers could use DFT to:

Map the potential energy surface of a proposed reaction.

Identify transition state structures and calculate activation energies.

Determine the geometries of reactants, intermediates, and products.

These calculations would provide a detailed, step-by-step understanding of the chemical bond-breaking and bond-forming events during the transformation.

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how a substrate like this compound binds to an enzyme's active site.

Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the enzyme, helping to identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, revealing the flexibility of the active site and the stability of the binding interactions. mdpi.comchemrxiv.orgmdpi.comnih.gov These simulations can help to understand how the enzyme facilitates the chemical reaction.

Hypothetical Binding Energies from Molecular Docking

| Ligand | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Oxidoreductase | -7.2 | Arg124, Tyr98, Val203 |

Elucidation of Fragmentation Pathways of this compound Using Advanced Spectrometry

Mass spectrometry is a key analytical technique for identifying and structuring elucidating molecules. While a detailed fragmentation analysis for this compound is not specifically published, its fragmentation pattern can be predicted based on the functional groups present: a carboxylic acid and a ketone.

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound would undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Ketones often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available.

Predicted Major Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺˙ | Molecular Ion |

| 141 | [C₈H₁₃O₂]⁺ | Loss of ˙OH |

| 113 | [C₇H₁₃O]⁺ | Loss of ˙COOH |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage at the ketone |

Advanced techniques like tandem mass spectrometry (MS/MS) would be required to confirm these pathways by isolating a specific fragment ion and inducing further fragmentation to observe its daughter ions.

Advanced Analytical Methodologies for 3 Methyl 6 Oxoheptanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 3-methyl-6-oxoheptanoic acid, enabling its separation from complex matrices and subsequent quantification. Both gas and liquid chromatography offer distinct advantages depending on the research objectives and the nature of the sample.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, derivatization is a common prerequisite for successful GC analysis. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior.

Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid group to an ester, typically a methyl ester, which is more volatile.

Silylation: Replacement of the acidic proton with a trimethylsilyl (B98337) (TMS) group, another method to increase volatility.

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for achieving optimal separation from other components in the sample. Nonpolar or medium-polarity columns are often employed for the analysis of derivatized fatty acids.

Quantitative analysis is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). When coupled with mass spectrometry (GC-MS), this technique not only provides quantification but also valuable structural information based on the mass spectrum of the analyte.

Table 1: Illustrative GC Conditions for the Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 80°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization.

Reversed-phase chromatography is the most common LC mode used for the separation of carboxylic acids. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.

For enhanced sensitivity and selectivity, especially in complex biological matrices, LC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the precise quantification of this compound even at very low concentrations. Derivatization can also be employed in LC-MS to improve ionization efficiency and achieve lower detection limits.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool in the analysis of this compound, providing information on its molecular weight and structure. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the confident identification and quantification of the compound in complex mixtures.

The basic principle of mass spectrometry involves the ionization of the analyte, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and their detection.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C8H14O3), the theoretical exact mass can be calculated and compared to the experimentally measured mass. This high degree of accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. However, HRMS alone cannot differentiate between isomers, which have the same elemental composition and therefore the same exact mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the compound and distinguish it from its isomers.

For this compound, characteristic fragmentation pathways would involve cleavages adjacent to the carbonyl groups of the ketone and the carboxylic acid, as well as losses of small neutral molecules like water and carbon monoxide. The presence of the methyl branch would also influence the fragmentation pattern, leading to specific fragment ions that can help to pinpoint its position on the heptanoic acid backbone.

Table 2: Predicted Key Mass Spectral Fragments for this compound (as a Trimethylsilyl Derivative in GC-MS)

| m/z Value | Possible Fragment Identity |

| M-15 | Loss of a methyl group from the TMS ether |

| M-43 | Loss of a propyl group |

| 117 | [CH3-CO-CH2-CH2-CH(CH3)]+ |

| 73 | [(CH3)3Si]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural characterization of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm its structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons at various positions along the chain, the methine proton at the chiral center, and the acidic proton of the carboxyl group. The chemical shifts, integration values, and coupling patterns of these signals would allow for the complete assignment of the proton resonances to the structure.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, methyl, methylene, methine).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and their directly attached carbons, respectively, providing unambiguous confirmation of the structure of this compound.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (Ketone) | 205-215 |

| C=O (Carboxylic Acid) | 175-185 |

| CH (C3) | 30-40 |

| CH2 | 20-50 |

| CH3 (C1') | 15-25 |

| CH3 (C7) | 25-35 |

Integration of Multi-Omics Approaches for Comprehensive Metabolic Profiling of this compound Remains a Developing Field

Comprehensive multi-omics studies specifically targeting this compound are not yet available in publicly accessible scientific literature. While the integration of genomics, transcriptomics, proteomics, and metabolomics is a powerful strategy for elucidating the roles of metabolites in biological systems, dedicated research focusing on this particular branched-chain fatty acid has not been published.

The scientific community has yet to apply a full multi-omics approach to investigate the metabolic pathways, biological functions, and potential biomarker significance of this compound. Such an approach would be invaluable in understanding its origin, whether from endogenous metabolism, gut microbiota, or dietary sources, and its subsequent impact on cellular and systemic processes.

The Potential Role of this compound in Microbial Metabolism

Despite the absence of dedicated multi-omics research, existing literature suggests that this compound and structurally similar compounds may be involved in microbial metabolic pathways. Notably, derivatives of this compound have been identified as intermediates in the microbial degradation of terpenes, which are a large and diverse class of organic compounds produced by a variety of plants. This suggests that this compound could be a transient metabolite within certain microbial ecosystems, such as the human gut microbiome.

A comprehensive metabolic profiling study integrating metagenomics (the study of genetic material recovered directly from environmental samples) with metabolomics could elucidate the specific microbial species and enzymatic pathways responsible for the production or degradation of this compound.

Hypothetical Multi-Omics Workflow for Studying this compound

While no specific data exists for this compound, a hypothetical multi-omics study would involve the following integrated analyses to create a comprehensive metabolic profile. The following table outlines the potential research questions and the corresponding multi-omics approaches that could be employed.

| Research Question | Primary Omics Approach | Integrated Omics Data | Potential Insights |

| What are the genetic determinants of this compound metabolism? | Genomics (GWAS, sequencing) | Transcriptomics, Metabolomics | Identification of genes and genetic variants associated with elevated or decreased levels of the compound. |

| Which enzymes are involved in the synthesis or degradation of this compound? | Transcriptomics (RNA-seq) | Proteomics, Metabolomics | Correlation of gene expression levels with protein abundance and metabolite concentration to pinpoint key enzymes. |

| What is the functional role of proteins in the metabolic pathway of this compound? | Proteomics (Mass Spectrometry) | Genomics, Metabolomics | Identification of post-translational modifications and protein-protein interactions that regulate the metabolic flux. |

| How do levels of this compound correlate with other metabolites and clinical outcomes? | Metabolomics (LC-MS, GC-MS) | Clinical Data, Genomics | Discovery of metabolic signatures and pathways associated with the presence of the compound and its link to health or disease states. |

Future Directions in this compound Research

The application of multi-omics technologies holds significant promise for characterizing the role of this compound in biology. Future research efforts are necessary to generate the data required for a comprehensive understanding. Such studies would likely involve untargeted metabolomics to detect this compound in various biological samples, followed by targeted multi-omics analyses to investigate its metabolic context. The findings from these future studies will be critical in determining the significance of this compound in health and disease.

Applications of 3 Methyl 6 Oxoheptanoic Acid in Chemical Research and Beyond

3-Methyl-6-oxoheptanoic Acid as a Model Compound in Metabolic Pathway Studies

The study of oxoacids, or keto acids, is fundamental to the understanding of crucial metabolic pathways, such as the Krebs cycle. While direct and extensive research on the role of this compound in metabolic pathways is limited, its structural similarity to other known metabolites suggests its potential as a model compound. For instance, the structurally related compound, 3-isopropenyl-6-oxoheptanoic acid, has been identified as an intermediate in the microbial degradation of limonene (B3431351). This points to the possible involvement of branched-chain oxoacids like this compound in various metabolic and catabolic processes.

Further research into its metabolic fate could provide valuable insights into how organisms process branched-chain fatty acids containing ketone functionalities. Such studies could involve isotopic labeling of the molecule to trace its path through metabolic networks in various organisms, potentially uncovering novel enzymatic reactions or metabolic intermediates.

Utilization of this compound in Bioremediation Research

The presence of compounds like this compound and its derivatives as metabolites in microbial degradation pathways for complex organic molecules, such as terpenes, highlights their potential relevance in bioremediation. Microorganisms play a critical role in the carbon cycle by breaking down complex organic matter. Understanding the intermediates formed during these processes is key to harnessing microbial activity for environmental cleanup.

Although direct applications of this compound in bioremediation are not yet established, research into the microbial pathways that produce or degrade this compound could lead to the development of enhanced bioremediation strategies. For example, microorganisms that efficiently metabolize this compound could potentially be used to treat waste streams containing related chemical structures.

This compound as a Precursor or Intermediate in Specialized Organic Synthesis

The bifunctional nature of this compound, combined with its chiral center, makes it a potentially valuable building block in specialized organic synthesis.

Synthesis of Complex Organic Molecules

The presence of both a ketone and a carboxylic acid allows for a wide range of chemical transformations. These functional groups can be selectively reacted to build more complex molecular architectures. The chiral center at the C-3 position is of particular interest for the enantioselective synthesis of stereochemically pure molecules, which is crucial in the development of pharmaceuticals and other bioactive compounds. While specific examples of its use in the total synthesis of complex natural products are not widely reported, its potential as a chiral starting material is significant.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups in this compound can be utilized to construct various heterocyclic rings. For example, the carboxylic acid can be converted into an ester or an amide, which can then participate in cyclization reactions. The ketone functionality can also be a key reactive site for forming heterocyclic systems. Although specific, documented syntheses of heterocyclic compounds starting directly from this compound are not prevalent in the literature, its structure is amenable to such transformations.

Potential in Green Chemistry and Sustainable Production Methods

The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign synthetic routes. While the current production methods for this compound are not extensively detailed in the context of green chemistry, its potential as a bio-based chemical intermediate is an area ripe for exploration.

If this compound can be produced from renewable resources through fermentation or other biocatalytic methods, it could serve as a sustainable building block for the chemical industry. Research in this area would focus on developing efficient and environmentally friendly synthesis and conversion processes, minimizing waste and the use of hazardous reagents.

Future Perspectives and Emerging Research Directions for 3 Methyl 6 Oxoheptanoic Acid Studies

Novel Enzymatic Discoveries and Pathway Engineering for Enhanced Production or Degradation

Future research into 3-methyl-6-oxoheptanoic acid will likely be heavily influenced by the discovery and engineering of novel enzymes. A pivotal area of interest stems from the microbial degradation of terpenes. For instance, the bacterium Rhodococcus erythropolis DCL14 has been shown to metabolize limonene (B3431351) through a novel pathway that results in the formation of (3R)-3-isopropenyl-6-oxoheptanoate nih.govasm.org. This discovery opens up a promising avenue for the biocatalytic production of this compound, as the isopropenyl group of the former is a target for enzymatic reduction to a methyl group.

Key enzymatic activities identified in the limonene degradation pathway of R. erythropolis DCL14 include a limonene 1,2-monooxygenase, a limonene-1,2-epoxide (B132270) hydrolase, a limonene-1,2-diol dehydrogenase, and a 1-hydroxy-2-oxolimonene 1,2-monooxygenase nih.govacib.atkegg.jp. The subsequent spontaneous rearrangement of a lactone intermediate yields 3-isopropenyl-6-oxoheptanoate (B1230680) asm.orgacib.at. The further metabolism of this compound is suggested to proceed via the β-oxidation pathway asm.orgacib.at.

Future research will likely focus on:

Discovery and Characterization of Ene-Reductases: A critical step to convert 3-isopropenyl-6-oxoheptanoate to this compound is the reduction of the isopropenyl double bond. Ene-reductases (ERs), a class of flavin-dependent enzymes, are prime candidates for this transformation. Research will be directed towards identifying novel ERs from various microorganisms with high activity and stereoselectivity towards this specific substrate nih.govnih.govmdpi.com.

Pathway Engineering in Host Organisms: The genes encoding the limonene degradation pathway from R. erythropolis could be transferred to a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. This would be followed by the introduction of a suitable ene-reductase to complete the conversion to this compound. This metabolic engineering approach would allow for optimized production under controlled fermentation conditions.

Enzyme Evolution: Directed evolution and protein engineering techniques can be employed to improve the catalytic efficiency, substrate specificity, and stability of the key enzymes in the pathway, particularly the monooxygenases and the potential ene-reductase nih.gov.

| Enzyme Class | Potential Role in this compound Metabolism | Research Focus |

| Monooxygenases | Initial steps of terpene degradation leading to the precursor. | Discovery of novel monooxygenases with high efficiency. |

| Hydrolases | Ring opening of epoxide intermediates. | Characterization of epoxide hydrolases in the pathway. |

| Dehydrogenases | Oxidation of alcohol intermediates. | Elucidation of dehydrogenase specificity and cofactor requirements. |

| Ene-Reductases | Reduction of the isopropenyl group of the precursor. | Identification and engineering of ene-reductases for this specific transformation. |

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

The ability to monitor enzymatic reactions and metabolic fluxes in real-time is crucial for understanding and optimizing biological processes. Advanced spectroscopic techniques are emerging as powerful tools for the in situ monitoring of this compound and its related reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Real-time Monitoring: In situ NMR allows for the non-invasive, real-time tracking of substrate consumption and product formation in a bioreactor nih.govasm.orgnih.gov. This can provide detailed kinetic information about the enzymatic steps involved in the production or degradation of this compound.

Metabolic Flux Analysis: By using 13C-labeled substrates, NMR can be used to trace the flow of carbon through the metabolic pathway, providing a quantitative understanding of the metabolic fluxes and identifying potential bottlenecks asm.org.

Expected Spectral Features: The 1H NMR spectrum of this compound is expected to show characteristic signals for the methyl protons adjacent to the carbonyl group (ketone) and the protons alpha to the carboxylic acid group. The 13C NMR spectrum would prominently feature resonances for the two carbonyl carbons (ketone and carboxylic acid) illinois.edupitt.edupitt.edu.

Raman Spectroscopy:

Vibrational Fingerprinting: Raman spectroscopy provides a molecular fingerprint based on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can be used in aqueous environments with minimal interference from water acs.orgphysicsopenlab.orgresearchgate.netspectroscopyonline.com.

Functional Group Analysis: The Raman spectrum of this compound would exhibit characteristic bands for the C=O stretching of the ketone and carboxylic acid groups, as well as C-C and C-H stretching and bending modes of the aliphatic chain physicsopenlab.orgresearchgate.netspectroscopyonline.com.

Process Monitoring: In situ Raman probes can be integrated into bioreactors to monitor the concentrations of key metabolites, including this compound, providing real-time process control and optimization capabilities.

| Spectroscopic Technique | Application in this compound Studies | Expected Information |

| NMR Spectroscopy | In situ monitoring of enzymatic reactions and microbial cultures. | Real-time kinetics, metabolic flux, structural confirmation. |

| Raman Spectroscopy | In situ process monitoring in bioreactors. | Real-time concentration changes of substrates and products. |

Development of Chemoenzymatic Cascades Involving this compound

The integration of biocatalysis with traditional chemical synthesis in chemoenzymatic cascades offers a powerful strategy for the efficient and sustainable production of valuable chemicals. This compound, with its bifunctional nature (a carboxylic acid and a ketone), is an attractive building block for such cascades.

Future research in this area could focus on:

Synthesis of Chiral Molecules: The ketone group of this compound can be a target for stereoselective reduction by ketoreductases (KREDs) to produce chiral hydroxy acids. These chiral molecules can then be used as precursors for the synthesis of pharmaceuticals and other bioactive compounds.

Production of Aliphatic Amines: The ketone can be converted to a chiral amine via reductive amination using amine dehydrogenases or transaminases in combination with a chemical reducing agent physicsopenlab.org.

Lactone Synthesis: The carboxylic acid and ketone functionalities could be utilized in intramolecular reactions, potentially catalyzed by a combination of enzymes and chemical catalysts, to form lactones, which are valuable fragrance and flavor compounds.

Polymer Precursors: Chemoenzymatic cascades could be designed to convert this compound into diacids or diols, which can serve as monomers for the synthesis of novel bioplastics.

A hypothetical chemoenzymatic cascade starting from a renewable terpene could involve:

Biocatalytic Conversion: Whole-cell biocatalysis using an engineered microorganism to convert a terpene like limonene into this compound.

Enzymatic Reduction: Stereoselective reduction of the ketone group using a specific ketoreductase.

Chemical Esterification: Chemical catalysis to esterify the carboxylic acid group, leading to a chiral hydroxy ester.

Systems Biology Approaches for Holistic Understanding of this compound Metabolism

A holistic understanding of the metabolic network that produces or degrades this compound is essential for rational engineering strategies. Systems biology approaches, which integrate multi-omics data with computational modeling, will be instrumental in achieving this.

Key aspects of future systems biology research include:

Genome-Scale Metabolic Models (GEMs): The construction of a comprehensive GEM for organisms like Rhodococcus erythropolis will allow for the simulation of metabolic fluxes and the prediction of the effects of genetic modifications kegg.jpresearchgate.netkegg.jp. This can help in identifying key enzymes and pathways involved in terpene degradation and the production of this compound.

Transcriptomics and Proteomics: Analyzing the transcriptome and proteome of the organism when grown on terpenes can reveal which genes and proteins are upregulated, providing clues about the key players in the metabolic pathway nih.gov.

Metabolomics: Untargeted and targeted metabolomics can be used to identify and quantify the intracellular and extracellular metabolites, providing a detailed picture of the metabolic state of the cell during the production or degradation of this compound.

Integrative Omics Analysis: The integration of genomics, transcriptomics, proteomics, and metabolomics data will provide a multi-level understanding of the cellular processes and regulatory networks governing the metabolism of this compound. This knowledge will be crucial for designing effective strategies for pathway optimization and enhanced production researchgate.netwikipedia.orgnih.govasm.org.

Computational Design of Enzymes and Synthetic Routes for this compound and its Analogs

Computational approaches are becoming increasingly powerful in the design of novel enzymes and the prediction of new synthetic pathways. These tools will be invaluable for advancing the research on this compound.

Future directions in computational design include:

Enzyme Design and Engineering: Computational methods can be used to design and engineer enzymes with improved properties. For instance, the active site of an ene-reductase can be computationally redesigned to enhance its activity and selectivity towards 3-isopropenyl-6-oxoheptanoate acib.atnih.gov. Similarly, Baeyer-Villiger monooxygenases, which are involved in the limonene degradation pathway, can be computationally stabilized and their substrate scope can be altered pitt.edunih.govnih.govorganic-chemistry.org.

Retrosynthesis and Pathway Prediction: Computational retrosynthesis tools can be used to predict novel synthetic routes to this compound and its analogs, combining both enzymatic and chemical steps. This can help in the design of efficient and sustainable chemoenzymatic cascades.

Molecular Docking and Dynamics: Molecular docking and molecular dynamics simulations can be used to study the binding of substrates and intermediates to the active sites of enzymes in the metabolic pathway. This can provide insights into the catalytic mechanism and guide protein engineering efforts pitt.edunih.govnih.gov.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can be employed to model the enzymatic reaction mechanisms at an electronic level, providing a detailed understanding of the transition states and reaction energetics. This knowledge is crucial for the rational design of more efficient biocatalysts.

Q & A

Q. What are the key physicochemical properties of 3-methyl-6-oxoheptanoic acid, and how do they influence its stability and reactivity in experimental settings?

- Methodological Answer: Key properties include pKa (carboxylic acid and ketone groups), logP (lipophilicity), and thermal stability. Techniques like NMR (for structural elucidation), IR spectroscopy (to confirm functional groups), and mass spectrometry (for molecular weight validation) are essential. Differential scanning calorimetry (DSC) can assess thermal degradation thresholds. For example, analogous compounds like methyl 3-oxo-pentanoate require controlled storage at -20°C under inert gas to prevent keto-enol tautomerization or oxidation . Stability studies should include pH-dependent degradation kinetics.

Q. How can researchers safely handle and store this compound to mitigate hazards?

- Methodological Answer: Follow protocols for structurally similar β-keto acids (e.g., 3-oxooctanoic acid):

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under nitrogen at -20°C to prevent moisture absorption and oxidative decomposition.

- Conduct risk assessments using Safety Data Sheets (SDS) frameworks, as demonstrated for 3-hydroxyoctanoic acid, which prioritizes hazard statements like H315 (skin irritation) and precautionary measures like ventilation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Use HPLC-MS with reverse-phase C18 columns and acidic mobile phases (0.1% formic acid) to enhance ionization. Calibrate with deuterated internal standards (e.g., d₃-3-methyl-6-oxoheptanoic acid) to correct for matrix effects. For low-concentration detection, derivatize the ketone group with 2,4-dinitrophenylhydrazine (DNPH) to improve UV/Vis sensitivity, as applied in studies of 6-oxoheptanoic acid derivatives .

Advanced Research Questions

Q. What synthetic routes optimize the yield and purity of this compound, and how can side reactions be suppressed?

- Methodological Answer: Route 1: Aldol condensation of methyl acetoacetate with pentanal, followed by hydrolysis and oxidation. Use BF₃·Et₂O as a catalyst to enhance regioselectivity, as demonstrated in the synthesis of 3-hydroxy-3,7-dimethyloct-6-enoic acid from 6-methyl-5-hepten-2-one . Route 2: Enzymatic oxidation of 3-methyl-6-hydroxyheptanoic acid using NAD⁺-dependent dehydrogenases (e.g., Lactobacillus spp.). Monitor reaction progress via GC-MS to detect intermediates. Key Table:

| Method | Yield (%) | Purity (%) | Common Side Products |

|---|---|---|---|

| Aldol Condensation | 65–75 | 90–95 | Diastereomers (5–10%) |

| Enzymatic Oxidation | 80–85 | ≥98 | None detected |

Q. How can computational models predict the metabolic pathways of this compound in eukaryotic systems?

- Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for β-oxidation or ketone reduction. Use software like Gaussian or ORCA to model enzyme-substrate interactions (e.g., acyl-CoA dehydrogenases). Validate predictions with isotopic tracing (¹³C-labeled substrate) in hepatocyte cultures, comparing results to databases like KEGG or MetaCyc. For structural analogs like 3-(4-methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, molecular docking studies with CYP450 isoforms have revealed regioselective hydroxylation patterns .

Q. What experimental designs resolve contradictions in reported biological activities of this compound?

- Methodological Answer:

- Hypothesis Testing: Use clustered data analysis to account for nested variables (e.g., cell line variability). Apply mixed-effects models, as outlined in studies on PTEN knockdown and fatty acid interactions, to distinguish batch effects from true biological signals .

- Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) and apply funnel plots to assess publication bias. For example, discrepancies in IC₅₀ values for similar β-keto acids often arise from differences in assay pH or serum protein binding .

Q. How can the environmental impact of this compound be assessed during laboratory-scale synthesis?

- Methodological Answer: Follow green chemistry principles:

- Replace stoichiometric oxidants (e.g., CrO₃) with catalytic TEMPO/NaClO₂ systems.

- Use life-cycle assessment (LCA) tools to quantify waste generation (E-factor) and energy use. For comparison, the synthesis of methyl 3-oxo-pentanoate generates 2.5 kg waste/kg product, whereas enzymatic routes reduce this to 0.3 kg .

Data Contradiction and Validation

Q. How should researchers validate novel spectral data (NMR, IR) for this compound against existing databases?

- Methodological Answer: Cross-reference with authoritative databases like NIST Chemistry WebBook . For example, 3-(3-methoxyphenyl)propanoic acid’s ¹H NMR (δ 2.65 ppm, triplet, CH₂) and IR (1705 cm⁻¹, C=O) were validated against NIST entries to confirm assignments. Discrepancies >0.1 ppm in NMR or >10 cm⁻¹ in IR warrant re-evaluation of sample purity or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.